2-Phenylpyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRVXGHNQKBQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Phenylpyrimidine-4,6-diamine basic properties

An In-depth Technical Guide to 2-Phenylpyrimidine-4,6-diamine: Core Properties and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-Phenylpyrimidine-4,6-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical characteristics, outline a robust synthetic pathway with detailed experimental protocol, analyze its chemical reactivity, and explore its role as a privileged scaffold in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this versatile molecule.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrimidine nucleus being a particularly prominent scaffold. Found in the essential nucleobases of DNA and in various vitamins, the pyrimidine ring system is well-tolerated biologically and offers a versatile template for molecular design.[1][2] The 2,4,6-trisubstituted pyrimidine framework, in particular, allows for precise three-dimensional orientation of functional groups, making it an ideal starting point for targeting specific protein binding sites. 2-Phenylpyrimidine-4,6-diamine embodies this potential, featuring a phenyl group at the 2-position that can be directed towards hydrophobic pockets, and two amine groups at the 4- and 6-positions that serve as crucial hydrogen bond donors and handles for further derivatization.

Compound Identification and Physicochemical Properties

Accurate identification and understanding the basic physicochemical properties of a compound are the first steps in any research endeavor. 2-Phenylpyrimidine-4,6-diamine is a distinct organic molecule with the key identifiers and computed properties summarized below.

Chemical Structure

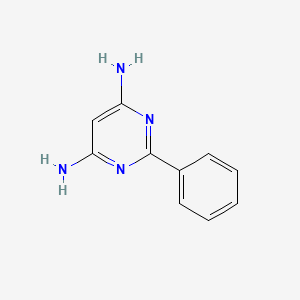

Caption: Chemical structure of 2-Phenylpyrimidine-4,6-diamine.

Properties Table

| Property | Value | Source |

| IUPAC Name | 2-phenylpyrimidine-4,6-diamine | [3][4] |

| CAS Number | 52644-22-1 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₄ | [3][4] |

| Molecular Weight | 186.22 g/mol | [3] |

| Appearance | Powder | [3] |

| PubChem CID | 20034874 | [3][4] |

| InChIKey | AXRVXGHNQKBQGF-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | [4] |

| XLogP3 (Computed) | 1.6 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Purification

The synthesis of 2,4,6-trisubstituted pyrimidines is a well-established area of organic chemistry. A reliable and common method for constructing this scaffold is through the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. For 2-Phenylpyrimidine-4,6-diamine, a logical and efficient approach involves the reaction of benzamidine (as the phenyl-substituted amidine source) with malononitrile (a 1,3-dicarbonyl equivalent).

The causality behind this choice lies in the reactivity of the starting materials. Malononitrile possesses two highly acidic protons on the central methylene carbon, which are readily deprotonated by a base. This generates a potent nucleophile that can attack the electrophilic carbon of the benzamidine. A subsequent intramolecular cyclization and tautomerization yields the stable aromatic pyrimidine ring.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-Phenylpyrimidine-4,6-diamine.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a product with spectral data consistent with the target structure.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanol (30 mL).

-

Base Addition: Carefully add sodium methoxide (1.2 equivalents) to the methanol and stir until fully dissolved. Rationale: Sodium methoxide is a strong, non-nucleophilic base ideal for deprotonating both the benzamidine hydrochloride salt and the malononitrile.

-

Reagent Addition: Add benzamidine hydrochloride (1.0 equivalent) and malononitrile (1.0 equivalent) to the basic methanol solution.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. Rationale: Heating provides the necessary activation energy for the condensation and cyclization reactions.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice/water with stirring. A precipitate should form. Rationale: The product is significantly less soluble in water than in methanol. Pouring the reaction mixture into water causes the product to precipitate out of the solution, separating it from the soluble inorganic salts and unreacted starting materials.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold water (2 x 20 mL) and a small amount of cold methanol (1 x 10 mL) to remove residual impurities.

-

Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline powder.[2]

Chemical Reactivity and Derivatization Potential

The 2-phenylpyrimidine-4,6-diamine scaffold is rich in chemical functionality, making it an excellent starting point for the synthesis of compound libraries.

-

Amino Groups: The primary amino groups at the C4 and C6 positions are the most reactive sites on the molecule. They are nucleophilic and can readily undergo a variety of reactions, including:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. These reactions are fundamental in drug discovery for modifying solubility, adding new interaction points, and exploring the structure-activity relationship (SAR).

-

-

Pyrimidine Ring Nitrogens: The nitrogen atoms within the pyrimidine ring are basic and can be protonated or alkylated. They are also critical for the molecule's biological activity, often acting as hydrogen bond acceptors that "anchor" the molecule into a protein's binding site, a common feature for kinase inhibitors.[5]

-

Phenyl Ring: The phenyl group at the C2 position is less reactive but can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under forcing conditions. More practically, this ring can be pre-functionalized on the benzamidine starting material before the pyrimidine ring is even formed, allowing for a modular synthetic approach.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine core is a well-known "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. Derivatives of 2-phenylpyrimidine-4,6-diamine have shown significant promise in several therapeutic areas.

Kinase Inhibitors

Many pyrimidine derivatives are designed as ATP-competitive kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. FMS-like Tyrosine Kinase 3 (FLT3) is a clinically validated target for acute myeloid leukemia (AML).[5] The 4,6-diaminopyrimidine scaffold has been successfully employed to develop potent and selective Type-II inhibitors of FLT3.[5]

In this context, the 4-amino group often forms a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, while the phenyl group at the C2 position occupies a hydrophobic region. The 6-amino group serves as a versatile attachment point for larger side chains that can extend into other regions of the active site to confer potency and selectivity.[5][6]

Caption: Pyrimidine scaffold as a kinase hinge-binder.

Other Therapeutic Areas

Beyond oncology, the 2-phenylpyrimidine scaffold is being explored for a range of other biological activities:

-

Antifungal Agents: Derivatives have been designed as inhibitors of fungal CYP51, an essential enzyme in fungal cell membrane biosynthesis.[7]

-

Anti-inflammatory Agents: Certain substituted di-phenyl pyrimidin-2-amines have demonstrated significant anti-inflammatory activity in preclinical models.[1][8]

-

Antimicrobial and Antiviral Activity: The general class of pyrimidines is widely reported to possess broad antimicrobial and antiviral properties.[8][9]

Conclusion

2-Phenylpyrimidine-4,6-diamine is more than just a simple chemical compound; it is a highly valuable and versatile scaffold for modern drug discovery. Its straightforward synthesis, multiple points for chemical modification, and the proven biological activity of its derivatives make it a cornerstone for developing targeted therapies. From potent kinase inhibitors in oncology to novel antifungal agents, the core properties of this molecule provide a robust foundation for the design and synthesis of next-generation therapeutics. Further exploration of its structure-activity relationships will undoubtedly continue to yield compounds of significant clinical interest.

References

-

American Elements. (n.d.). 2-phenylpyrimidine-4,6-diamine. Retrieved from [Link]

-

Li, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules. Available at: [Link]

-

Kumar, N., Drabu, S., & Shalini, K. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20034874, 2-Phenylpyrimidine-4,6-diamine. Retrieved from [Link]

-

CAS. (n.d.). 6-Ethyl-5-phenyl-2,4-pyrimidinediamine. CAS Common Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hexamethylenediamine. Retrieved from [Link]

-

Lee, H. Y., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593578, 2-Phenylpyrimidine. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16402, Hexamethylenediamine. Retrieved from [Link]

-

Xiang, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. 2-Phenylpyrimidine-4,6-diamine | C10H10N4 | CID 20034874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]

An In-depth Technical Guide to 2-Phenylpyrimidine-4,6-diamine: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-phenylpyrimidine-4,6-diamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, explore a detailed synthetic route, and discuss its relevance as a scaffold in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Chemical Identity: Structure and Nomenclature

2-Phenylpyrimidine-4,6-diamine is a substituted pyrimidine featuring a phenyl group at the 2-position and two amino groups at the 4- and 6-positions of the pyrimidine ring.

IUPAC Name: 2-phenylpyrimidine-4,6-diamine[1][2]

Chemical Structure:

The canonical representation of 2-phenylpyrimidine-4,6-diamine is presented below. It is important to consider the potential for tautomerism in solution, where imino forms may exist in equilibrium with the diamino form, although the diamino tautomer is generally predominant.[3]

Caption: 2D structure of 2-phenylpyrimidine-4,6-diamine.

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-phenylpyrimidine-4,6-diamine is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | [1] |

| InChIKey | AXRVXGHNQKBQGF-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of 2-phenylpyrimidine-4,6-diamine can be achieved through the condensation of a suitable three-carbon precursor with benzamidine. A common and effective method involves the reaction of malononitrile with benzamidine hydrochloride.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of 2-phenylpyrimidine-4,6-diamine.

Caption: Synthetic workflow for 2-phenylpyrimidine-4,6-diamine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine synthesis.[4][5]

Materials:

-

Benzamidine hydrochloride

-

Malononitrile

-

Sodium metal

-

Absolute Ethanol

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride and stir for 15-20 minutes at room temperature. Subsequently, add malononitrile to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water with stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure 2-phenylpyrimidine-4,6-diamine as a crystalline solid.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Rationale for Experimental Choices:

-

Base: Sodium ethoxide acts as a strong base to deprotonate the active methylene group of malononitrile, facilitating its nucleophilic attack.

-

Solvent: Ethanol is a suitable polar protic solvent that can dissolve the reactants and is compatible with the base used.

-

Inert Atmosphere: A nitrogen atmosphere is used to prevent the reaction of sodium metal with atmospheric moisture and oxygen.

Applications in Drug Development

The 2-phenylpyrimidine-4,6-diamine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] Its derivatives have shown a wide range of biological activities, making this core a valuable starting point for the design of novel drugs.[7]

Mechanism of Action of Derivatives

While 2-phenylpyrimidine-4,6-diamine itself is primarily a building block, its derivatives have been investigated for various therapeutic applications. The mechanism of action is dependent on the specific substitutions on the core structure.

Sources

- 1. 2-Phenylpyrimidine-4,6-diamine | C10H10N4 | CID 20034874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-aryl-5-benzylpyrimidine-4,6-diamines, a class of heterocyclic compounds of significant interest in medicinal chemistry. These molecules form the core structure of numerous pharmacologically active agents, most notably as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in both prokaryotic and eukaryotic cells. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of established synthetic routes, including classical condensation reactions, modern cross-coupling strategies, and multicomponent approaches. Each methodology is presented with a focus on the underlying chemical principles, step-by-step experimental protocols, and an analysis of the advantages and limitations of each approach.

Introduction: The Significance of 2-aryl-5-benzylpyrimidine-4,6-diamines

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The specific substitution pattern of a 2-aryl group and a 5-benzyl group on a 4,6-diaminopyrimidine core has proven to be particularly effective for targeting dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.

Compounds such as trimethoprim, a well-known antibacterial agent, feature the 2,4-diamino-5-benzylpyrimidine core and demonstrate the therapeutic potential of this structural motif. The 2-aryl group and the substituents on the 5-benzyl ring play a crucial role in modulating the binding affinity and selectivity of these inhibitors for DHFR from different species. Consequently, the development of robust and versatile synthetic routes to access a diverse range of 2-aryl-5-benzylpyrimidine-4,6-diamines is of paramount importance for the discovery of new and more effective therapeutic agents.

This guide will delve into the primary synthetic strategies for constructing this important heterocyclic system, providing both theoretical understanding and practical, field-proven protocols.

Synthetic Strategies

The synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines can be broadly categorized into two main approaches:

-

Construction of the pyrimidine ring: This involves the cyclocondensation of acyclic precursors to form the heterocyclic core with the desired substituents.

-

Modification of a pre-existing pyrimidine ring: This strategy utilizes a pre-formed pyrimidine scaffold and introduces the aryl and benzyl groups through subsequent functionalization reactions.

This guide will explore the most prominent and effective methods within these categories.

The Classical Approach: Condensation of α-Alkoxymethylcinnamonitriles with Guanidine

A well-established and reliable method for the synthesis of 2,4-diamino-5-benzylpyrimidines involves the condensation of a substituted α-alkoxymethylcinnamonitrile with guanidine. This approach offers a straightforward route to the desired scaffold from readily available starting materials.

Mechanistic Insights

The reaction proceeds through a multi-step sequence initiated by the formation of an enolate from the α-alkoxymethylcinnamonitrile under basic conditions. This is followed by a series of nucleophilic additions and cyclization with guanidine, ultimately leading to the aromatic pyrimidine ring. The causality behind this experimental choice lies in the inherent reactivity of the starting materials, which are predisposed to undergo this cyclocondensation pathway.

Experimental Protocol: Synthesis of 2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine

The following protocol is adapted from a well-documented industrial process and serves as a self-validating system for the synthesis of a representative 2,4-diamino-5-(substituted benzyl)-pyrimidine.[1]

Step 1: Preparation of the Cinnamonitrile Intermediate

This protocol assumes the prior synthesis of the α-alkoxymethylcinnamonitrile starting material. The general preparation involves the reaction of a substituted phenylacetonitrile with an appropriate orthoformate in the presence of an acid catalyst.

Step 2: Cyclocondensation with Guanidine

-

In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a means for azeotropic removal of solvent (e.g., Dean-Stark trap), combine the substituted α-alkoxymethylcinnamonitrile, an alkali metal alkoxide (e.g., sodium methoxide), and a high-boiling solvent such as 2-methoxyethanol.

-

Heat the mixture to approximately 90°C and stir for 4 hours.

-

Add guanidine hydrochloride to the reaction mixture.

-

Increase the temperature to around 120°C and continue stirring for 1.5 hours, while removing methanol via the Dean-Stark trap.

-

Remove the 2-methoxyethanol under vacuum.

-

Cool the residue to 60°C and add a mixture of ethanol and water. Stir at 60°C for 30 minutes.

-

Cool the mixture to -10°C to induce precipitation of the product.

-

Collect the solid product by filtration.

-

Wash the product sequentially with water and cold acetone.

-

Dry the product in vacuo at 80°C to yield 2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine.

| Reagent/Solvent | Molar Ratio (relative to cinnamonitrile) | Key Parameters |

| α-(3,4-dimethoxyphenyl)-β-methoxy-acrylonitrile | 1.0 | Starting material |

| Sodium Methoxide | ~1.0 | Base |

| 2-Methoxyethanol | - | Solvent |

| Guanidine Hydrochloride | ~1.1 | Pyrimidine precursor |

| Temperature | 90°C then 120°C | Reaction temperature |

| Reaction Time | 4 h then 1.5 h | Duration of heating |

| Yield | ~77%[1] | Typical product yield |

Table 1: Key parameters for the synthesis of 2,4-diamino-5-(3,4-dimethoxybenzyl)-pyrimidine via the classical condensation route.

Caption: Classical synthesis of the target pyrimidine core.

Modern Approaches: Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of analogs with diverse 2-aryl substituents, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile strategy. This method typically involves the reaction of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura Coupling: A Gateway to Aryl Diversity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its broad functional group tolerance and high efficiency. In the context of 2-aryl-5-benzylpyrimidine-4,6-diamine synthesis, this reaction allows for the late-stage introduction of the 2-aryl moiety, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. The key to this approach is the synthesis of a suitable 2-halo-5-benzyl-4,6-diaminopyrimidine precursor.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for a particular substrate.

Step 1: Preparation of the 2-Halo-5-benzyl-4,6-diaminopyrimidine

This precursor can be synthesized through various methods, including the cyclocondensation of a benzyl-substituted malonic acid derivative with urea, followed by chlorination and amination.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To an oven-dried reaction vessel, add the 2-chloro-5-benzyl-4,6-diaminopyrimidine, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-benzylpyrimidine-4,6-diamine.

| Component | Example | Role |

| Pyrimidine Precursor | 2-Chloro-5-benzyl-4,6-diaminopyrimidine | Electrophile |

| Boronic Acid | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄ | Catalyst |

| Base | K₂CO₃ | Activates boronic acid |

| Solvent | Dioxane/Water | Reaction medium |

| Temperature | 90-110°C | Reaction temperature |

Table 2: Typical components for a Suzuki-Miyaura cross-coupling reaction to synthesize 2-aryl-5-benzylpyrimidine-4,6-diamines.

Caption: Suzuki-Miyaura coupling for 2-arylation.

Multicomponent Reactions: The Biginelli-Type Approach

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. The Biginelli reaction, a classic MCR, is a one-pot condensation of an aldehyde, a β-ketoester, and urea or a urea derivative. While the traditional Biginelli reaction yields dihydropyrimidinones, modifications of this reaction can be envisioned to access the desired 2-aryl-5-benzylpyrimidine-4,6-diamine scaffold.

Adapting the Biginelli Reaction

To synthesize the target compounds via a Biginelli-type reaction, several modifications to the classical components are necessary:

-

β-Dicarbonyl Component: Instead of a simple β-ketoester, a derivative that incorporates the 5-benzyl group is required. Benzylmalononitrile or a related activated methylene compound could serve this purpose.

-

Amidine Source: Guanidine would be used in place of urea to provide the 4,6-diamino substitution pattern.

-

Aldehyde: An aryl aldehyde would provide the 2-aryl substituent.

Plausible Mechanistic Pathway

The reaction would likely proceed through a series of condensation and cyclization steps, initiated by the reaction of the aryl aldehyde with guanidine to form an acyliminium ion intermediate. This intermediate would then be attacked by the enolate of the benzyl-substituted active methylene compound, followed by cyclization and aromatization to yield the final pyrimidine product.

Generalized Protocol for a Biginelli-Type Synthesis

The following is a generalized protocol for a three-component synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines.

-

In a reaction vessel, combine the aryl aldehyde, benzylmalononitrile, and guanidine hydrochloride.

-

Add a suitable solvent, such as ethanol or isopropanol.

-

Add a catalytic amount of an acid or base to promote the reaction.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow for product precipitation.

-

Collect the solid product by filtration.

-

Wash the product with a cold solvent to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent to obtain the pure 2-aryl-5-benzylpyrimidine-4,6-diamine.

| Component | Example | Role |

| Aldehyde | Benzaldehyde | Source of 2-aryl group |

| Active Methylene Cmpd | Benzylmalononitrile | Source of C4, C5, C6, and 5-benzyl group |

| Amidine Source | Guanidine HCl | Source of N1, C2-N, N3, and 4,6-diamino groups |

| Catalyst | Acid or Base | Promotes condensation |

| Solvent | Ethanol | Reaction medium |

Table 3: Key components for a Biginelli-type synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines.

Caption: A plausible Biginelli-type three-component synthesis.

Conclusion and Future Perspectives

The synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines is a well-explored area of organic chemistry, driven by the significant therapeutic potential of this scaffold. This guide has detailed three major synthetic strategies: the classical condensation of α-alkoxymethylcinnamonitriles with guanidine, the modern and versatile Suzuki-Miyaura cross-coupling, and the efficient multicomponent Biginelli-type reaction.

The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired diversity of the final products, and the scale of the synthesis. The classical condensation route is robust and well-suited for the large-scale synthesis of specific targets. The Suzuki-Miyaura coupling offers unparalleled flexibility for late-stage diversification of the 2-aryl group, making it ideal for medicinal chemistry programs. Multicomponent reactions, such as the Biginelli-type synthesis, provide a rapid and atom-economical entry to the core structure.

Future research in this area will likely focus on the development of even more efficient, sustainable, and diversity-oriented synthetic methods. This may include the exploration of novel catalysts, the use of flow chemistry for continuous production, and the development of new multicomponent reactions that allow for the one-pot synthesis of highly functionalized pyrimidine derivatives. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new and improved 2-aryl-5-benzylpyrimidine-4,6-diamine-based therapeutics.

References

- Hitchings, G. H.; Falco, E. A.; Sherwood, M. B. Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S. Patent 4,115,650, issued September 19, 1978.

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Biginelli, P. Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 1891 , 24 (1), 655-657. [Link]

-

Kappe, C. O. 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 1993 , 49 (32), 6937-6963. [Link]

-

Rosowsky, A., et al. New 2,4-Diamino-5-(2',5'-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. Journal of Medicinal Chemistry, 2004 , 47 (7), 1847-1861. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 2-Phenylpyrimidine-4,6-diamine and Its Derivatives

Introduction

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of DNA and RNA.[1][2] This six-membered aromatic heterocycle, with nitrogen atoms at positions 1 and 3, serves as a privileged scaffold in drug discovery, lending itself to diverse chemical modifications that can modulate therapeutic effects across numerous disease areas.[2][3] Among the myriad of pyrimidine-based structures, the 2-Phenylpyrimidine-4,6-diamine core stands out as a particularly fruitful starting point for the development of potent and selective therapeutic agents.

This technical guide provides an in-depth exploration of the biological activities associated with the 2-Phenylpyrimidine-4,6-diamine scaffold. We will delve into the extensive research that has established this molecule as a versatile platform for designing inhibitors of key cellular targets implicated in cancer, infectious diseases, and neurodegenerative disorders. By synthesizing data from numerous preclinical studies, this guide will illuminate the mechanisms of action, structure-activity relationships, and therapeutic potential of this remarkable class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.

Anticancer Activities: A Multi-Pronged Approach to Oncology

The 2-Phenylpyrimidine-4,6-diamine scaffold has been extensively exploited to generate a multitude of potent anticancer agents, primarily through the strategic inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4]

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Protein kinases are fundamental regulators of cell signaling, and their aberrant activation is a hallmark of many cancers. The diaminopyrimidine core is a well-established "hinge-binding" motif, enabling compounds to dock effectively into the ATP-binding site of various kinases.

Cyclin-Dependent Kinase (CDK) Inhibition: Derivatives of 2-Phenylpyrimidine-4,6-diamine have emerged as highly potent dual inhibitors of CDK2 and CDK9.[5] These kinases are pivotal for cell cycle progression and gene transcription, respectively.[5] By simultaneously blocking both, these compounds can induce cell cycle arrest and apoptosis. For instance, the N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamine series has demonstrated exceptional potency, with compounds like 20a showing IC50 values in the low nanomolar range against both CDK2 and CDK9.[5] Mechanistic studies have confirmed that these inhibitors lead to G2/M cell cycle arrest and apoptosis in cancer cell lines.[5]

Aurora Kinase Inhibition: Aurora kinases are essential for proper mitotic progression, and their overexpression is common in many tumors. 4,6-Diphenylpyrimidin-2-amine derivatives have been identified as inhibitors of Aurora kinase A (AURKA).[6] One such derivative, compound 12 , was shown to inhibit AURKA activity, leading to G2/M phase cell cycle arrest and the induction of caspase-mediated apoptosis in human colon cancer cells.[6] Similarly, other pyrazole diaminopyrimidine compounds have been developed as dual inhibitors of Aurora B and KDR kinases.[7]

Other Kinase Targets: The versatility of the scaffold extends to other kinase families. N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been discovered as novel inhibitors of Casein Kinase 1 (CK1), an enzyme implicated in both cancer and central nervous system disorders.[8]

Targeting Non-Kinase Pathways in Cancer

The anticancer applications of this scaffold are not limited to kinase inhibition.

OLIG2 Inhibition for Glioblastoma: Glioblastoma (GBM) is a highly aggressive brain tumor characterized by poor prognosis.[9] The transcription factor OLIG2 is a critical driver of GBM progression. Recently, a novel series of pyrimidine-4,6-diamine derivatives were designed to target OLIG2. The lead compound, B01 , emerged as a potent and selective OLIG2 inhibitor, demonstrating strong anti-proliferative activity in glioblastoma cell lines (U87 and U251) and reducing tumor volume in xenograft models.[9] Importantly, B01 showed synergistic antitumor effects when combined with the standard-of-care chemotherapy, temozolomide.[9]

Telomerase Inhibition: Telomerase is an enzyme that maintains telomere length, allowing cancer cells to achieve replicative immortality. A series of 2-phenylpyrimidine coumarin derivatives were designed and synthesized as potential telomerase inhibitors.[10] These compounds showed significant antiproliferative activity, and the most potent derivative was found to inhibit telomere extension, providing another avenue for the anticancer application of this scaffold.[10]

Antimicrobial Activities

In an era of growing antimicrobial resistance, the need for novel therapeutic agents is critical. The 2-phenylpyrimidine framework has proven to be a valuable starting point for the development of new antimicrobial compounds.

Antifungal Activity via CYP51 Inhibition

Invasive fungal infections pose a significant threat to human health, particularly in immunocompromised individuals.[11] Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. A series of novel 2-phenylpyrimidine derivatives were designed and synthesized as CYP51 inhibitors.[11] Through several rounds of structural optimization, compounds with potent, broad-spectrum antifungal activity were identified. The lead compound, C6 , exhibited efficacy against seven common clinically relevant fungal strains that was significantly superior to the first-line antifungal drug fluconazole.[11]

Antibacterial and Antioxidant Properties

Derivatives of the related 4,6-diamino-2-pyrimidinethiol have been used as organic linkers to create metal-organic frameworks (MOFs) with zinc and cobalt.[12] These MOFs demonstrated potent antibacterial, antibiofilm, and antioxidant activities. The proposed antibacterial mechanism involves the generation of reactive oxygen species (ROS) upon attachment of the MOF to the bacterial cell surface, leading to lipid peroxidation and cell death.[12] Other studies have also shown that various 4,6-disubstituted pyrimidine derivatives display antimicrobial activity against both Gram-positive and Gram-negative bacteria.[13][14]

Neuroprotective Activities

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multi-target drugs. The 2-phenylpyrimidine scaffold has been adapted to create dual inhibitors of key enzymes involved in AD pathogenesis.

Dual Inhibition of MAO and Acetylcholinesterase

Monoamine oxidase (MAO) and acetylcholinesterase (AChE) are well-established therapeutic targets for AD.[15] A series of 4,6-diphenylpyrimidine derivatives were synthesized and found to be potent and selective dual inhibitors of MAO-A and AChE at nanomolar concentrations.[15] The lead compounds, VB1 and VB8 , not only inhibited these enzymes but also exhibited neuroprotective properties against oxidative stress-induced neurotoxicity in human neuroblastoma cells.[15] Importantly, these compounds were found to be non-toxic to the neuronal cells, highlighting their potential as promising leads for the development of new AD therapies.[15]

Quantitative Data Summary

| Compound/Series | Target(s) | Activity (IC50 / MIC) | Disease Area | Reference |

| Derivative 20a | CDK2 / CDK9 | 0.004 µM / 0.009 µM | Cancer | [5] |

| Derivative 12 | Aurora Kinase A | - | Cancer | [6] |

| B01 | OLIG2 | 6.4 - 7.0 µM (Cell proliferation) | Glioblastoma | [9] |

| Derivative C6 | Fungal CYP51 | > Fluconazole | Fungal Infections | [11] |

| VB1 | MAO-A / AChE | 18.34 nM / 30.46 nM | Alzheimer's | [15] |

| VB8 | MAO-A / AChE | 1010 nM / 9.54 nM | Alzheimer's | [15] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines, as referenced in the evaluation of CYP51 inhibitors.[11]

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.

-

Harvest fungal cells and suspend them in sterile saline.

-

Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration.

-

-

Preparation of Compound Dilutions:

-

Dissolve the test compound (e.g., a 2-phenylpyrimidine derivative) in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound.

-

Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition (typically ≥50%) of fungal growth compared to the positive control.

-

Growth inhibition can be assessed visually or by reading the optical density at 600 nm using a microplate reader.

-

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells (e.g., HCT116 human colon cancer cells) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Conclusion and Future Perspectives

The 2-Phenylpyrimidine-4,6-diamine scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of potent modulators of disease-relevant pathways. From dual CDK inhibitors that halt the cancer cell cycle to novel CYP51 inhibitors that combat fungal resistance, and multi-target agents that offer new hope for neurodegenerative diseases, the derivatives of this core structure are at the forefront of medicinal chemistry research.

Future research should continue to explore the vast chemical space around this scaffold. The development of more selective inhibitors for specific kinase isoforms remains a key challenge, as does the optimization of pharmacokinetic properties to enhance in vivo efficacy and safety profiles. Furthermore, applying this scaffold to new therapeutic areas, such as inflammatory and viral diseases, could uncover yet more biological activities. The continued investigation of 2-Phenylpyrimidine-4,6-diamine and its analogues promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

- Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications.

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health.

- 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. PubMed.

- Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization. PubMed.

- Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A. National Institutes of Health.

- Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. Unknown Source.

- Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC.

- Synthesis and antimicrobial activities of 4,6-diphenyl-2-((2- substitutedthio)-1,6-dihydropyrimidine. Unknown Source.

- Diverse Biological Activity of Pyrimidine Derivatives: A Review. ResearchGate.

- Design and synthesis of 2-phenylpyrimidine coumarin derivatives as anticancer agents. ResearchGate.

- Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. PubMed.

- Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers.

- Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. RSC Publishing.

- Diverse Biological Activity of Pyrimidine Derivatives: A Review. PubMed.

- Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate.

- Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. PubMed.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jmaterenvironsci.com [jmaterenvironsci.com]

- 15. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Pyrimidine-4,6-Diamine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of essential biological molecules like nucleic acids and vitamins.[1][2] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, have made it a cornerstone in the development of a wide array of therapeutics.[3] Within this class, pyrimidine-4,6-diamine derivatives have emerged as a particularly versatile and potent class of compounds, demonstrating significant activity against a range of molecular targets implicated in oncology and immunology. This guide provides an in-depth exploration of the mechanism of action of these derivatives, offering insights into their molecular targets, the signaling pathways they modulate, and the experimental methodologies used to elucidate their function.

Chapter 1: The Molecular Targets of Pyrimidine-4,6-Diamine Derivatives

The therapeutic potential of pyrimidine-4,6-diamine derivatives stems from their ability to selectively interact with and modulate the activity of key proteins involved in disease pathogenesis. These compounds have been predominantly characterized as inhibitors of protein kinases and, more recently, as modulators of transcription factors.

Kinase Inhibition: A Primary Mechanism of Action

Kinases play a central role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Pyrimidine-4,6-diamine derivatives have been successfully designed to target several key kinase families.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival.[4] Aberrant activation of this pathway is one of the most common oncogenic events.[4] 4,6-Diaryl-substituted pyrimidines have demonstrated significant inhibitory potency against PI3Ks, with some derivatives showing strong binding affinity for the PI3Kγ isoform, a promising target in various cancers including breast, prostate, and glioblastoma.[5][6]

FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[7] Mutations leading to the constitutive activation of FLT3 are the most frequent genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[7] Pyrimidine-4,6-diamine derivatives have been rationally designed as potent Type-II inhibitors of FLT3.[7] These inhibitors stabilize the inactive conformation of the kinase, offering a distinct mechanism from ATP-competitive Type-I inhibitors.[7]

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential mediators of cytokine signaling, playing a pivotal role in the proliferation, differentiation, and function of immune cells.[8] Consequently, JAKs are attractive targets for the treatment of inflammatory and autoimmune diseases.[8] Pyrimidine-4,6-diamine derivatives have been developed as selective JAK3 inhibitors, with some compounds exhibiting excellent potency and high selectivity, potentially through interaction with the unique Cys909 residue in the JAK3 active site.[8]

Transcription Factor Modulation: An Emerging Frontier

Beyond kinase inhibition, recent research has unveiled the potential of pyrimidine-4,6-diamine derivatives to target transcription factors, which are notoriously difficult to inhibit with small molecules.

OLIG2 is a critical transcription factor involved in the development of the central nervous system and is a key driver of gliomagenesis, particularly in glioblastoma multiforme (GBM).[9] It promotes the proliferation of glioma stem-like cells and contributes to therapeutic resistance.[10][11] A novel series of pyrimidine-4,6-diamine derivatives has been identified as potent and selective OLIG2 inhibitors.[9] These compounds have been shown to downregulate nuclear OLIG2 levels, leading to potent anti-proliferative activity in glioblastoma cell lines.[9]

Chapter 2: Dissecting the Signaling Pathways

The therapeutic effects of pyrimidine-4,6-diamine derivatives are a direct consequence of their ability to interfere with specific signaling cascades. Understanding these pathways is crucial for predicting their biological effects and identifying potential combination therapies.

The PI3K/AKT/mTOR Pathway

Inhibition of PI3K by pyrimidine-4,6-diamine derivatives blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. The subsequent suppression of the AKT/mTOR signaling axis leads to the inhibition of cell growth, proliferation, and survival.

The FLT3 Signaling Cascade in AML

In FLT3-mutated AML, the constitutive activation of the receptor leads to the persistent stimulation of multiple downstream pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways. These pathways collectively drive the uncontrolled proliferation and survival of leukemic blasts. Type-II pyrimidine-4,6-diamine inhibitors lock FLT3 in an inactive conformation, preventing its autophosphorylation and downstream signaling, ultimately leading to apoptosis of the malignant cells.

The JAK/STAT Pathway in Immune Modulation

Cytokine binding to their receptors activates receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression, leading to immune cell activation and differentiation. Selective JAK3 inhibitors from the pyrimidine-4,6-diamine class can block this cascade, thereby suppressing the inflammatory response.

The OLIG2 Regulatory Network in Glioblastoma

The mechanism of OLIG2 inhibition by pyrimidine-4,6-diamine derivatives involves the direct downregulation of nuclear OLIG2 levels.[9] OLIG2 is known to be induced by the Sonic hedgehog (Shh) signaling pathway and promotes glioma cell proliferation by repressing tumor suppressor pathways, such as the p53 pathway.[12][13] By reducing OLIG2 levels, these inhibitors can restore the function of tumor suppressors and halt the cell cycle progression of glioblastoma cells.

Chapter 3: Structure-Activity Relationships (SAR)

The potency and selectivity of pyrimidine-4,6-diamine derivatives are exquisitely sensitive to the nature and position of substituents on the core scaffold. A deep understanding of SAR is paramount for the rational design of next-generation inhibitors with improved pharmacological profiles.

| Target | Scaffold Position | Favorable Substituents | Rationale/Effect |

| FLT3 | C2 | Pyridine/pyrimidine "warhead" | Exploits the hinge region of the kinase for strong binding. |

| C4/C6 | Aryl groups | Occupy the ATP binding pocket and can be modified to enhance selectivity. | |

| Linker | Flexible linker | Allows for optimal positioning within the binding site and can improve selectivity over related kinases like c-KIT.[7] | |

| JAK3 | C4 | Amide-containing side chains | Can form a covalent bond with the Cys909 residue, leading to high potency and selectivity.[8] |

| C2/C6 | Varied substitutions | Modulate solubility and cell permeability. | |

| PI3K | C4/C6 | Diaryl substitutions | Confer high inhibitory potency.[6] |

| C2 | Large substituents | Can be modified to fine-tune therapeutic properties.[5] | |

| OLIG2 | - | Specific side chains | The exact SAR for OLIG2 inhibitors is an active area of research, but specific substitutions are crucial for the observed downregulation of nuclear OLIG2.[9] |

Chapter 4: Experimental Protocols for Mechanistic Elucidation

A multi-faceted experimental approach is required to fully characterize the mechanism of action of pyrimidine-4,6-diamine derivatives. The following protocols represent a core suite of assays for this purpose.

In Vitro Kinase Assay

-

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a crucial first step in identifying and quantifying the potency of a kinase inhibitor. Radiometric assays, while requiring specialized handling, are considered the gold standard for their high sensitivity and direct measurement of substrate phosphorylation.[14]

-

Protocol (Radiometric Filter Binding Assay):

-

Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and kinase buffer.

-

Add the pyrimidine-4,6-diamine derivative at a range of concentrations.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a predetermined time, optimized for linear substrate phosphorylation.

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto a phosphocellulose filter membrane.

-

Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity retained on the filter, corresponding to the phosphorylated substrate, using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

-

Western Blotting for Cellular Target Engagement and Pathway Modulation

-

Rationale: Western blotting is an indispensable tool for confirming that a compound engages its intended target within a cellular context and for assessing the downstream consequences on the signaling pathway.[15][16] It allows for the detection of changes in protein expression and phosphorylation status.

-

Protocol:

-

Culture cells of interest (e.g., FLT3-mutated AML cells, glioblastoma cells) and treat with the pyrimidine-4,6-diamine derivative for various times and at different concentrations.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target of interest (e.g., anti-phospho-FLT3, anti-OLIG2, anti-phospho-AKT).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein levels or phosphorylation.

-

Cell Proliferation Assay

-

Rationale: This assay measures the overall effect of the compound on cell viability and growth. It provides a functional readout of the consequences of target inhibition. The MTT assay is a widely used colorimetric method that measures metabolic activity as a proxy for cell number.

-

Protocol (MTT Assay):

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the pyrimidine-4,6-diamine derivative.

-

Incubate for a period that allows for several cell doublings (typically 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilize the resulting formazan crystals with a detergent solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to an untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Chapter 5: Clinical Landscape and Future Directions

The diverse mechanisms of action of pyrimidine-4,6-diamine derivatives have positioned them as promising candidates for clinical development in various therapeutic areas. While specific derivatives of this class are in early stages of investigation, related pyrimidine-based inhibitors have seen significant clinical evaluation. For example, Buparlisib (BKM120), a pan-PI3K inhibitor with a pyrimidine core, has been extensively studied in numerous clinical trials for various solid tumors.[5] The insights gained from these trials, including efficacy and toxicity profiles, are invaluable for guiding the development of novel pyrimidine-4,6-diamine derivatives.

The future of this chemical class lies in the continued application of rational drug design to enhance potency, selectivity, and pharmacokinetic properties. The development of covalent inhibitors, such as those targeting JAK3, represents a promising strategy for achieving durable target engagement. Furthermore, exploring the synergistic potential of these compounds in combination with standard-of-care chemotherapies or other targeted agents, as demonstrated with OLIG2 inhibitors and temozolomide, will be a key area of future research.[9]

Conclusion

Pyrimidine-4,6-diamine derivatives represent a rich and versatile scaffold for the development of targeted therapies. Their ability to potently and often selectively inhibit key kinases and modulate transcription factors provides a powerful means to intervene in the dysregulated signaling pathways that drive cancer and autoimmune diseases. A thorough understanding of their mechanism of action, guided by the principles and experimental approaches outlined in this guide, is essential for unlocking their full therapeutic potential and translating these promising molecules into effective clinical treatments.

References

-

Al-Hujaily, E. M., et al. (2025). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]

-

Zhang, T., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Bharate, J. B., et al. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific Reports. [Link]

-

Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

-

Mehta, S., et al. (2015). Post-translational modifications of OLIG2 regulate glioma invasion through the TGFβ pathway. eLife. [Link]

-

Stratikopoulos, E., & Parsons, R. (2016). Molecular Pathways: Targeting the PI3K Pathway in Cancer—BET Inhibitors to the Rescue. Clinical Cancer Research. [Link]

-

Tsigelny, I. F., et al. (2016). Molecular mechanisms of OLIG2 transcription factor in brain cancer. Oncotarget. [Link]

-

Rani, P., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

-

Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]

-

Yusof, M. I. M., et al. (2020). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank. [Link]

-

Gani, O. A., & Engh, R. A. (2012). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

-

Logie, E., et al. (2015). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules. [Link]

-

Ligon, K. L., et al. (2016). Molecular mechanisms of OLIG2 transcription factor in brain cancer. Oncotarget. [Link]

-

Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry. [Link]

-

Anas, M. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

-

Technology Networks. (2023). Western Blot Procedures, Analysis and Purpose. [Link]

-

Edwards, H., et al. (2024). Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia. JCI Insight. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Lenting, K., et al. (2017). Olig2 expression profile in glioblastoma and in adjacent peritumoural fields. PLoS One. [Link]

-

Wang, X., et al. (2025). Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents. European Journal of Medicinal Chemistry. [Link]

-

Mind Spark. (n.d.). Western blot analysis: Significance and symbolism. [Link]

-

Al-Hujaily, E. M., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]

-

Gray, N. S., et al. (2000). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. [Link]

-

Kotnal, R. B., et al. (2025). Pyrimidine as an Antidiabetic Derivative Targeting a-Amylase and a-Glucosidase Inhibitors: A Mini-Review. International Journal of Pharmaceutical and Life Sciences. [Link]

-

Wikipedia. (n.d.). OLIG2. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel pyrimidine-4,6-diamine-based OLIG2 inhibitors as potent anti-glioblastoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanisms of OLIG2 transcription factor in brain cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Biological functions of the Olig gene family in brain cancer and therapeutic targeting [frontiersin.org]

- 13. OLIG2 - Wikipedia [en.wikipedia.org]

- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Spectroscopic Characterization of 2-Phenylpyrimidine-4,6-diamine

Introduction

2-Phenylpyrimidine-4,6-diamine stands as a significant scaffold in medicinal chemistry and materials science, owing to the versatile chemical handles it possesses. The phenyl substitution at the 2-position, coupled with the reactive amino groups at the 4- and 6-positions of the pyrimidine core, imparts a unique combination of aromaticity, hydrogen bonding capability, and potential for further functionalization. Accurate and unambiguous structural elucidation of this molecule is paramount for its application in drug design, development of novel materials, and fundamental chemical research. This technical guide provides an in-depth analysis of the spectroscopic data of 2-phenylpyrimidine-4,6-diamine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

A comprehensive investigation into the experimental and theoretical spectroscopic properties of 2-phenylpyrimidine-4,6-diamine (PPD) has been conducted, providing a foundational basis for this guide.[1] The structural and electronic properties of PPD were explored using a combination of experimental techniques (¹H-NMR, UV-vis, FT-Raman, and FT-IR) and computational methods based on density functional theory (DFT).[1]

Molecular Structure and Key Features

The structural integrity of 2-Phenylpyrimidine-4,6-diamine is the cornerstone of its chemical behavior and, consequently, its spectroscopic signature. Understanding the arrangement of its constituent atoms and functional groups is essential for interpreting the spectral data.

Caption: Molecular structure of 2-Phenylpyrimidine-4,6-diamine.

Experimental Protocols: A Foundation of Trustworthiness

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

A standard protocol for preparing samples for ¹H and ¹³C NMR analysis involves dissolving the analyte in a deuterated solvent.[2][3]

-

Sample Quantity: For ¹H NMR, dissolve 5-25 mg of 2-Phenylpyrimidine-4,6-diamine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2][3] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[3]

-

Solvent Selection: The choice of deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for this compound due to its ability to dissolve a wide range of organic molecules and to exchange with the amine protons, allowing for their identification.

-

Filtration: To ensure a homogeneous magnetic field, it is imperative to remove any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).[2]

Caption: Experimental workflow for NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

ATR-FTIR is a convenient and widely used technique for obtaining the infrared spectrum of solid and liquid samples with minimal preparation.[4]

-

Sample Placement: Place a small amount of powdered 2-Phenylpyrimidine-4,6-diamine directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI)-MS:

EI-MS is a hard ionization technique that provides valuable information about the molecular weight and fragmentation pattern of the analyte.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Phenylpyrimidine-4,6-diamine is predicted to exhibit distinct signals corresponding to the protons of the phenyl ring, the pyrimidine ring, and the amino groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenyl-H (ortho) | ~ 8.2 - 8.4 | Doublet (or multiplet) | 2H | Deshielded due to proximity to the electron-withdrawing pyrimidine ring. |

| Phenyl-H (meta, para) | ~ 7.4 - 7.6 | Multiplet | 3H | Typical aromatic region. |

| Pyrimidine-H (C5-H) | ~ 5.5 - 6.0 | Singlet | 1H | Shielded by the two amino groups. |

| Amino-H (NH₂) | ~ 6.5 - 7.5 | Broad Singlet | 4H | Chemical shift is concentration and solvent dependent. May exchange with D₂O. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Pyrimidine-C (C2) | ~ 160 - 165 | Attached to the phenyl group and two nitrogen atoms. |

| Pyrimidine-C (C4, C6) | ~ 160 - 165 | Attached to amino groups. |

| Pyrimidine-C (C5) | ~ 80 - 90 | Shielded by the two amino groups. |